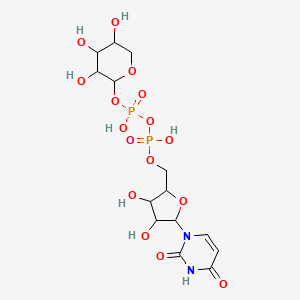

Udp-B-L-arabinose

描述

The decarboxylation product of UDPglucuronic acid, which is used for formation of the xylosides of seryl hydroxyl groups in mucoprotein synthesis. Also forms plant xylans.

科学研究应用

Plant Cell Wall Biosynthesis

Role in Cell Wall Structure

UDP-β-L-arabinose is essential for the synthesis of pectins and hemicelluloses, which are key components of plant cell walls. The enzyme UDP-arabinopyranose mutase converts UDP-β-L-arabinose to UDP-L-arabinofuranose, facilitating the incorporation of arabinose into polysaccharides that form the structural framework of plant cells . This process is crucial for maintaining cell wall integrity and flexibility during growth and development.

Enzymatic Pathways

Recent studies have identified the enzymes responsible for the interconversion of UDP-β-L-arabinose and UDP-L-arabinofuranose in plants. These enzymes belong to the reversibly glycosylated polypeptides (RGPs) family, which have been shown to be involved in various glycosylation processes . Understanding these pathways can lead to advances in agricultural biotechnology, particularly in developing crops with enhanced resistance to environmental stressors.

Microbial Metabolism

Bacterial Utilization

UDP-β-L-arabinose is utilized by various bacteria, including those in the Sinorhizobium genus, where it is synthesized from UDP-glucuronic acid through specific enzymatic pathways. This nucleotide sugar is crucial for the formation of arabinose-containing glycans, which are important for bacterial cell wall structure and function .

Impact on Biofilm Formation

In Salmonella enterica serovar Typhimurium, L-arabinose metabolism influences biofilm formation. Studies show that the presence of L-arabinose can significantly reduce biofilm development, suggesting a regulatory role for this sugar in bacterial community dynamics . This insight could inform strategies to control biofilm-related infections.

Pharmacological Potential

Therapeutic Applications

Research into the pharmacological properties of compounds derived from UDP-β-L-arabinose is ongoing. For instance, derivatives of triterpenes like ursolic acid have demonstrated anti-cancer properties, and understanding how nucleotide sugars like UDP-β-L-arabinose interact with these compounds could lead to novel therapeutic strategies .

Glycosylation in Drug Development

The role of UDP-β-L-arabinose in glycosylation processes highlights its potential importance in drug development. Glycosylation can affect drug stability, efficacy, and bioavailability; thus, manipulating pathways involving UDP-β-L-arabinose may enhance the pharmacokinetic properties of therapeutic agents.

Case Studies and Research Findings

| Study Title | Findings | Application |

|---|---|---|

| Molecular characteristics of plant UDP-arabinopyranose mutases | Identified key enzymes involved in converting UDP-β-L-arabinose for cell wall biosynthesis | Enhancing crop resilience |

| Biosynthesis of UDP-xylose and UDP-arabinose in Sinorhizobium | Characterized enzymatic pathways leading to nucleotide sugar synthesis | Improving bacterial function in agriculture |

| L-Arabinose Transport and Metabolism in Salmonella | Demonstrated how L-arabinose affects biofilm formation | Potential target for infection control |

属性

IUPAC Name |

[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxyoxan-2-yl) hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQDLYVHOTZLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。